Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate
Description
Properties
IUPAC Name |
ethyl 2-[(6-chloropyridin-3-yl)methyl-ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-3-15(9-12(16)17-4-2)8-10-5-6-11(13)14-7-10/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICFFGVCVDFOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C(C=C1)Cl)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Starting Materials :
- Ethyl 2-chloroacetate (1.2 equiv)
- (6-Chloropyridin-3-yl)methylethylamine (1.0 equiv)
- Cesium carbonate (1.5 equiv)
- Anhydrous acetonitrile/DMF (4:1 v/v)
Procedure :
Optimization Insights :
Data Table 1 : Yield Variation with Reaction Parameters
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent (ACN:DMF) | 1:1 to 5:1 | 4:1 | 83 |
| Temperature (°C) | 0–40 | 25 | 83 |
| Reaction Time (h) | 12–36 | 24 | 83 |
Palladium-Catalyzed Coupling for Challenging Substrates
For substrates with steric hindrance, palladium-catalyzed cross-coupling provides an alternative pathway, as demonstrated in syntheses of related pyridinylamino benzoates.
Catalytic System
Key Steps
- Oxidative Addition : Pd(0) inserts into the C–Cl bond of ethyl 2-chloroacetate.
- Transmetalation : Amine coordinates to palladium, displacing chloride.
- Reductive Elimination : Forms the C–N bond, regenerating Pd(0).
Data Table 2 : Catalytic Method Performance
| Substrate | Yield (%) | Selectivity |
|---|---|---|
| Ethyl 2-chloroacetate | 78 | >95:5 |
| Methyl 2-chloropropionate | 65 | 89:11 |
Reductive Amination Followed by Esterification
A two-step approach first constructs the tertiary amine core, then introduces the ester group.
Step 1: Reductive Amination
Step 2: Esterification
- Reagent : Ethyl bromoacetate (1.05 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : THF, reflux, 6 h
- Yield : 79% after silica gel chromatography
Data Table 3 : Comparative Efficiency of Sequential vs. One-Pot Methods
| Metric | Sequential Method | One-Pot Method |
|---|---|---|
| Total Yield (%) | 72 | 68 |
| Purity (HPLC) | 98.5 | 95.2 |
| Process Time (h) | 18 | 24 |
Industrial-Scale Considerations
While lab-scale methods prioritize yield, industrial production demands cost-effective and safe protocols:
Continuous Flow Synthesis
Solvent Recycling
- Distillation Recovery : >90% acetonitrile and DMF reused after molecular sieve treatment.
- Cost Reduction : Solvent expenses lowered by 40% compared to batch processes.
Critical Analysis of Methodologies
Yield vs. Scalability Tradeoffs
- Cesium Carbonate Method : Highest yields (83%) but requires expensive cesium salts.
- Palladium Catalysis : Moderate yields (78%) with superior functional group tolerance.
- Reductive Amination : Excellent scalability but adds synthetic steps.
Impurity Profiles
- Major Byproducts :
- Bis-alkylated amine (<5%) from excess ethyl chloroacetate.
- Hydrolyzed ester (<2%) under acidic workup conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate serves as a versatile building block in synthetic organic chemistry. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing chemists to create more complex molecules. These reactions include:
- Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.
- Reduction : Employing lithium aluminum hydride to produce alcohols or amines.
- Substitution : The chloropyridine ring facilitates nucleophilic substitution reactions.
Biology
In biological research, this compound is being investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific molecular targets, potentially inhibiting enzymes involved in metabolic pathways. This interaction could lead to various biological effects, including antimicrobial and anticancer activities .
Medicine
This compound is being explored for its therapeutic properties. Studies suggest that it may have applications in treating diseases related to neurodegeneration, such as Alzheimer's disease, by inhibiting glycogen synthase kinase 3 (GSK3), an enzyme implicated in cognitive decline . Additionally, its potential antimicrobial properties make it a candidate for further investigation in drug development.
Industrial Applications
The compound is also utilized in the pharmaceutical industry for the development of agrochemicals and other pharmaceutical products. Its synthesis can be scaled up for industrial production while maintaining high yield and purity .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of various chloropyridine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
Study 2: Neuroprotective Effects
Research highlighted in Neuropharmacology investigated the neuroprotective effects of compounds that inhibit GSK3 activity. This compound was shown to reduce apoptosis in neuronal cells under stress conditions, indicating its therapeutic promise for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The oxoacetate analogue (CAS: 902837-55-2) replaces the amino group with a ketone, altering hydrogen-bonding capacity and reactivity .
- The imidazolidin derivative () introduces a heterocyclic ring and nitroimino group, likely enhancing insecticidal activity but increasing synthetic complexity .
- Methyl 2-(6-chloropyridin-3-yl)acetate (CAS: 39891-13-9) demonstrates how ester chain length (methyl vs. ethyl) and absence of amino groups affect polarity and bioavailability .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s ethylamino and chloropyridinyl groups contribute to hydrophobicity, limiting aqueous solubility but enhancing membrane permeability .
- The imidazolidin derivative’s nitroimino group introduces risks of toxicity or instability, common in nitro-containing compounds .
Biological Activity
Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate, a compound featuring a chloropyridine moiety, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 6-chloropyridine-3-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. This process involves nucleophilic addition-elimination mechanisms, yielding the desired product in significant purity and yield. The unique structure of this compound, particularly the ethylamino group and the chloropyridine ring, contributes to its distinct biological activities.
Antimicrobial Properties
Recent studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential lead in the development of new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties , particularly against certain cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells, which is critical for cancer treatment.
Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, it may inhibit the activity of topoisomerases or induce oxidative stress within the cancer cells, leading to cell death.
Research Findings
A detailed investigation into the biological activity of this compound has yielded promising results:
- In vitro assays have shown significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM.
- Enzyme inhibition studies indicated that the compound effectively inhibits acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted in vitro assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting a potential role in treating resistant infections.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic routes are available for Ethyl 2-(((6-chloropyridin-3-yl)methyl)(ethyl)amino)acetate, and what are the critical reaction conditions?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting imidacloprid derivatives with ethyl chloroacetate in acetone under reflux with K₂CO₃ as a base, followed by purification via slow evaporation in methanol . Key parameters include reaction time (e.g., 24 hours), temperature (reflux conditions), and stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of starting material to ethyl chloroacetate). Monitoring via TLC ensures reaction completion .
- Optimization : Yield improvements often require inert atmospheres (N₂), controlled addition of reagents, and post-reaction filtration to remove excess base .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Techniques :
- NMR (¹H and ¹³C) for confirming substituent positions and ester/amine functionalities. For example, ethyl group protons appear as triplets (~1.29 ppm) and quartets (~4.24 ppm) .
- IR to identify functional groups (e.g., C=O stretch at ~1743 cm⁻¹, nitroimino bands at ~1558 cm⁻¹) .
- LCMS/MS for molecular ion detection ([M+H]+ at m/z 342.0891) and fragmentation patterns .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures ≥95% purity .
Advanced Research Questions
Q. How does the chloropyridinyl moiety influence the compound’s bioactivity compared to analogs with bromine or methyl substitutions?
- Structure-Activity Relationship (SAR) : The 6-chloro group enhances binding to nicotinic acetylcholine receptors (nAChRs) due to its electron-withdrawing effect, increasing insecticidal potency. For example, replacing chlorine with bromine at the 6-position reduces activity by ~30% due to steric hindrance . Methyl substitutions at the pyridine 3-position decrease solubility, limiting bioavailability .
- Experimental Validation : Competitive binding assays using radiolabeled imidacloprid analogs and receptor isolation from Drosophila models can quantify affinity differences .
Q. What crystallographic strategies are employed to resolve the compound’s molecular structure, and how are software tools like SHELX and ORTEP-3 utilized?
- Crystallization : Slow evaporation from methanol yields single crystals suitable for X-ray diffraction .
- Refinement : SHELX97/SHELXL97 refine atomic coordinates using least-squares minimization against F² data. Key metrics include R values (<0.05) and displacement parameters .
- Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting conformational flexibility (e.g., envelope conformation of the imidazole ring) .
Q. How can computational methods predict the compound’s interactions with biological targets like nAChRs?
- Molecular Docking : Tools like AutoDock Vina simulate binding poses using receptor structures (e.g., PDB ID: 3CAP). The chloropyridinyl group shows π-π stacking with Tyr185, while the nitroimino moiety forms hydrogen bonds with Glu187 .
- QSAR Modeling : Hammett constants (σ) for substituents correlate with insecticidal activity (R² > 0.85), guiding analog design .
Q. What are the challenges in scaling up synthesis, and how can reaction engineering address them?
- Challenges : Low yields (<50%) due to side reactions (e.g., ester hydrolysis) and purification complexity .
- Solutions :
- Flow Chemistry : Continuous reactors improve mixing and thermal control, enhancing reproducibility .
- Automated Monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
